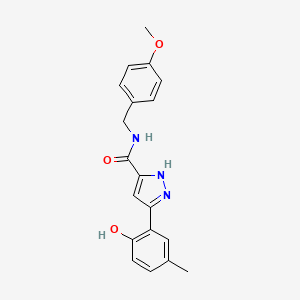
Cy5.5 azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cy5.5 azide is a fluorescent dye belonging to the cyanine dye family. It is known for its far-red to near-infrared emission, making it highly suitable for various imaging applications, including live organism imaging. The compound is often used in click chemistry due to its azide functional group, which allows it to react with alkyne-containing molecules to form stable triazole linkages .
準備方法
Synthetic Routes and Reaction Conditions
Cy5.5 azide can be synthesized through a series of chemical reactions involving the introduction of an azide group to the cyanine dye structure. The typical synthetic route involves the following steps:
Formation of the Cyanine Dye Backbone: The initial step involves the synthesis of the cyanine dye backbone, which includes the polymethine bridge and the indolenine or benzoindole chromophores.
Introduction of the Azide Group: The azide group is introduced through nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) is replaced by an azide ion (N₃⁻) under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process typically includes:
化学反応の分析
Types of Reactions
Cy5.5 azide primarily undergoes click chemistry reactions, specifically:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring between the azide group of this compound and an alkyne group in the presence of a copper catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the reaction between the azide group and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions
CuAAC: Requires a copper catalyst (e.g., copper sulfate) and a reducing agent (e.g., sodium ascorbate) in an aqueous or organic solvent.
SPAAC: Does not require a catalyst but uses strained alkynes like DBCO or BCN in an organic solvent.
Major Products
The major products of these reactions are triazole-linked conjugates, which are stable and can be used for various applications, including bioconjugation and imaging .
科学的研究の応用
Cy5.5 azide has a wide range of applications in scientific research:
作用機序
The mechanism of action of Cy5.5 azide involves its ability to form stable triazole linkages through click chemistry reactions. The azide group reacts with alkyne-containing molecules to form a triazole ring, which is highly stable and fluorescent. This property allows this compound to be used as a fluorescent label for various biomolecules, enabling their detection and visualization in complex biological systems .
類似化合物との比較
Similar Compounds
Cy5 azide: Another cyanine dye with similar properties but different emission wavelengths.
Alexa Fluor 647 azide: A commercially available dye with similar fluorescence characteristics.
DyLight 649 azide: Another fluorescent dye used for similar applications.
Uniqueness
Cy5.5 azide is unique due to its far-red to near-infrared emission, which allows for deeper tissue penetration and reduced background fluorescence in biological imaging. This makes it particularly suitable for in vivo imaging applications .
特性
分子式 |
C45H51ClN6O |
|---|---|
分子量 |
727.4 g/mol |
IUPAC名 |
N-(3-azidopropyl)-6-[1,1-dimethyl-2-[7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indol-3-yl]hexanamide;chloride |
InChI |
InChI=1S/C45H50N6O.ClH/c1-44(2)39(50(5)37-28-26-33-19-13-15-21-35(33)42(37)44)23-10-7-6-8-11-24-40-45(3,4)43-36-22-16-14-20-34(36)27-29-38(43)51(40)32-17-9-12-25-41(52)47-30-18-31-48-49-46;/h6-8,10-11,13-16,19-24,26-29H,9,12,17-18,25,30-32H2,1-5H3;1H |
InChIキー |
JDQLDOBBGMFNTL-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14094775.png)
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094782.png)
![1-(4-Hydroxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094784.png)

![1-(3-Ethoxy-4-hydroxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094791.png)
![2-Butenoic acid, 3-[(diethoxyphosphinyl)oxy]-, ethyl ester, (E)-](/img/structure/B14094797.png)
![3-(4-chlorobenzyl)-8-(3-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094809.png)
![N-[4-(acetylamino)phenyl]-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14094817.png)

![methyl [3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B14094825.png)
![8-{2-[4-(3,4-dichlorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14094831.png)

![6-Bromo-9-[(4-methoxyphenyl)methyl]purine](/img/structure/B14094839.png)
![3-Tert-butoxycarbonyl-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14094862.png)
